molecular formula C21H22ClN3OS B14984843 (3-Chloro-6-methyl-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(3-Chloro-6-methyl-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B14984843
M. Wt: 399.9 g/mol
InChI Key: YXBQRQUUSYJRSD-UHFFFAOYSA-N
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Description

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a chloro and methyl substituent on the benzothiophene ring, a carbonyl group, and a piperazine ring substituted with a pyridinyl ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of Substituents: The chloro and methyl groups are introduced via halogenation and alkylation reactions, respectively.

    Formation of the Carbonyl Group: The carbonyl group can be introduced through oxidation reactions.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions.

    Substitution with Pyridinyl Ethyl Group: The final step involves the substitution of the piperazine ring with the pyridinyl ethyl group.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbonyl group can lead to carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-METHYLPIPERAZINE
  • 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-ETHYLPIPERAZINE

Uniqueness

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to the presence of the pyridinyl ethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H22ClN3OS

Molecular Weight

399.9 g/mol

IUPAC Name

(3-chloro-6-methyl-1-benzothiophen-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22ClN3OS/c1-15-5-6-17-18(14-15)27-20(19(17)22)21(26)25-12-10-24(11-13-25)9-7-16-4-2-3-8-23-16/h2-6,8,14H,7,9-13H2,1H3

InChI Key

YXBQRQUUSYJRSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4)Cl

Origin of Product

United States

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